REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Br:13]Br>[Fe].C(Cl)(Cl)(Cl)Cl>[Br:13][C:9]1[CH:8]=[C:7]([CH:10]([CH3:12])[CH3:11])[CH:6]=[CH:5][C:4]=1[CH:1]([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
during seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
at a temperature of -5°C
|
Type
|
CUSTOM
|
Details
|
The solution is decanted from the residual ferric bromide
|
Type
|
WASH
|
Details
|
washed twice with 3N HCl
|
Type
|
CUSTOM
|
Details
|
The carbon tetrachloride is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A solution of 40 parts potassium hydroxide in two hundred parts of ethyl alcohol is added
|
Type
|
TEMPERATURE
|
Details
|
refluxed 0.5 hr
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
The solution is poured into water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid, dilute sodium bisulfite solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
DISTILLATION
|
Details
|
the 2-bromo-1,4-diisopropylbenzene distilled
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |